N-(3,4-dichlorophenyl)-3-oxo-3-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}propanamide
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Overview
Description
N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE is a synthetic organic compound characterized by its complex molecular structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE typically involves a multi-step process. The initial step often includes the preparation of the hydrazine derivative, followed by the introduction of the 3,4-dichlorophenyl group. The final step involves the formation of the acetamide linkage under controlled conditions. Common reagents used in these reactions include hydrazine hydrate, 3,4-dichlorobenzaldehyde, and acetic anhydride. The reaction conditions usually require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and reactors to control reaction conditions precisely. The use of catalysts and advanced purification techniques ensures the production of high-purity N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into various reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents such as thionyl chloride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding oxides, while reduction can produce various amine derivatives. Substitution reactions can result in halogenated or other substituted derivatives.
Scientific Research Applications
N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological responses. The pathways involved often depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-DICHLOROPHENYL)ACETAMIDE: Shares a similar core structure but lacks the hydrazinecarbonyl and propan-2-ylphenyl groups.
N-(4-CHLOROPHENYL)-2-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE: Similar structure with a single chlorine atom on the phenyl ring.
Uniqueness
N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H19Cl2N3O2 |
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Molecular Weight |
392.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C19H19Cl2N3O2/c1-12(2)14-5-3-13(4-6-14)11-22-24-19(26)10-18(25)23-15-7-8-16(20)17(21)9-15/h3-9,11-12H,10H2,1-2H3,(H,23,25)(H,24,26)/b22-11+ |
InChI Key |
UTFXHCSGTADWKA-SSDVNMTOSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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